molecular formula C12H13NO2 B3072710 3-(Oxolan-2-ylmethoxy)benzonitrile CAS No. 1016853-20-5

3-(Oxolan-2-ylmethoxy)benzonitrile

Cat. No.: B3072710
CAS No.: 1016853-20-5
M. Wt: 203.24 g/mol
InChI Key: OZNVHOVYAZOZCQ-UHFFFAOYSA-N
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Description

3-(Oxolan-2-ylmethoxy)benzonitrile is a chemical compound with the molecular formula C12H13NO2. It is also known by its IUPAC name, 3-(tetrahydro-2-furanylmethoxy)benzonitrile

Properties

IUPAC Name

3-(oxolan-2-ylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c13-8-10-3-1-4-11(7-10)15-9-12-5-2-6-14-12/h1,3-4,7,12H,2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNVHOVYAZOZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-2-ylmethoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with oxirane (ethylene oxide) in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxolane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-2-ylmethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Oxolan-2-ylmethoxy)benzonitrile has promising applications in several fields:

Mechanism of Action

The mechanism of action of 3-(Oxolan-2-ylmethoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxolan-2-ylmethoxy)benzonitrile is unique due to its specific oxolane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Biological Activity

3-(Oxolan-2-ylmethoxy)benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H13_{13}NO2_2
  • Molecular Weight : 219.24 g/mol
  • Structure : The compound features a benzonitrile moiety substituted with an oxolane ring and a methoxy group, which is believed to influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is thought to involve interactions with bacterial enzymes and receptors, leading to inhibition of growth.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus4.69 µM
Escherichia coli8.33 µM
Pseudomonas aeruginosa13.40 µM
Candida albicans16.69 µM

The data indicates that the compound is particularly effective against Gram-positive bacteria, which may be attributed to its structural characteristics that enhance binding affinity to bacterial targets.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Preliminary studies suggest that it may exhibit cytotoxic effects on various cancer cell lines.

Case Study: Anticancer Activity

A study evaluating the effects of derivatives similar to this compound found potent inhibitory activity against breast cancer cell lines (e.g., MCF-7). This suggests potential for further development in cancer therapeutics.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50_{50} (µM)Reference
MCF-710.5
MDA-MB-2318.7
A54912.3

The cytotoxicity observed in these studies indicates that modifications to the compound's structure could enhance its efficacy as an anticancer agent.

The proposed mechanism of action for this compound involves:

  • Hydrogen Bonding : The methoxy group can form hydrogen bonds with biological molecules.
  • Hydrophobic Interactions : The oxolane ring enhances hydrophobic interactions, potentially increasing binding affinity to target proteins involved in microbial resistance and cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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